molecular formula C30H50O2 B1170138 21-Episerratenediol CAS No. 1449-06-5

21-Episerratenediol

Cat. No. B1170138
CAS RN: 1449-06-5
M. Wt: 442.7 g/mol
InChI Key:
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Description

21-Episerratenediol is a natural triterpenoid found in the herbs of Lycopodium serratum . It is also a neutral triterpene isolated from Sitka spruce bark . It has exhibited a remarkable inhibitory effect on skin tumor promotion in an in vivo two-stage mouse skin carcinogenesis test .


Molecular Structure Analysis

The molecular formula of 21-Episerratenediol is C30H50O2 . It has an average mass of 442.717 Da and a monoisotopic mass of 442.381073 Da . There are 9 defined stereocentres in its structure .


Physical And Chemical Properties Analysis

21-Episerratenediol has a density of 1.1±0.1 g/cm3, a boiling point of 530.9±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.2 mmHg at 25°C . Its molar refractivity is 133.4±0.4 cm3 . It has 2 H bond acceptors and 2 H bond donors .

Mechanism of Action

While the exact mechanism of action for 21-Episerratenediol is not detailed in the available resources, it has been found to exhibit a remarkable inhibitory effect on skin tumor promotion . This suggests that it might have anti-cancer activity.

Safety and Hazards

In case of inhalation, it’s advised to move the victim into fresh air and give artificial respiration if needed . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

(3S,6R,8S,11R,12S,15S,16R,19R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20-,21-,22-,23-,24+,25-,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUNNDDBCLRMSL-DRRPMNBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@@H](C3(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Episerratenediol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the natural sources of 21-Episerratenediol?

A1: 21-Episerratenediol has been isolated from various plant species, particularly those belonging to the Lycopodiaceae family. Some notable sources include:

  • Huperzia serrata: This club moss species yielded several Lycopodium triterpenoids, including 21-episerratenediol. [, ]
  • Lycopodium deuterodensum: This species yielded two new abietanes alongside 21-episerratenediol, α-onocerin, 21-episerratriol, and 16-oxoserratenediol. []
  • Pinus radiata: 21-Episerratenediol was identified in the neutral fraction of benzene extractives from the bark of this pine species. []
  • Diphasiastrum complanatum: This species yielded seven serratene-type triterpenoids, including 21-episerratenediol-3-α-L-arabinopyranoside (inundoside E). []
  • Lycopodium inundatum: This club moss contains 21-episerratenediol 3-α-L-arabinopyranoside (inundoside-E), along with other related triterpenoid-glycosides. [, ]
  • Palhinhaea cernua: This species is another source of serratane triterpenoids, including 21-episerratenediol. []

Q2: What is the structure of 21-Episerratenediol?

A2: 21-Episerratenediol is a serratene-type triterpenoid. While its exact molecular formula and weight are not explicitly stated in the provided abstracts, its structure is characterized by:

    Q3: Are there any synthetic routes to obtain 21-Episerratenediol?

    A3: Yes, research indicates that 21-episerratenediol can be used as a starting material to synthesize its 3-α-L-arabinopyranoside derivative, known as inundoside-E. This synthetic route confirms the structure of inundoside-E, a triterpenoid-glycoside found in Lycopodium inundatum. []

    Q4: What other serratene-type triterpenoids are structurally related to 21-Episerratenediol?

    A4: Several serratene-type triterpenoids share structural similarities with 21-episerratenediol. Some examples include:

    • Serratenediol: This compound is very similar to 21-episerratenediol, differing only in the stereochemistry of the hydroxyl group at the C-21 position. [, , , ]
    • 21-Episerratriol: This compound, found alongside 21-episerratenediol in Lycopodium deuterodensum, likely possesses an additional hydroxyl group compared to 21-episerratenediol. []
    • 16-Oxoserratenediol, 16-Oxo-21-episerratenediol, 16-Oxodiepiserratenediol: These compounds are α, β-unsaturated ketones of the serratane group, indicating structural modifications at the C-16 position. []
    • Tohogenol, Tohogeninol, Serratriol, Lycoclavanol, Lycoclavanin: These serratane triterpenoids are structurally related, but their specific differences from 21-episerratenediol are not detailed in the provided abstracts. []

    Q5: What are the potential applications of 21-Episerratenediol?

    A5: While the provided research primarily focuses on isolation and structural characterization, the presence of 21-episerratenediol in various medicinal plants suggests potential biological activities. Further research is needed to fully understand its pharmacological potential.

    Q6: What analytical techniques are used to study 21-Episerratenediol?

    A6: Researchers utilize various analytical techniques to isolate, characterize, and study 21-episerratenediol:

    • Chromatography: Techniques like silica gel column chromatography and C18 reverse-phase silica gel column chromatography are used for the isolation and purification of 21-episerratenediol and related compounds. [, ]
    • Spectroscopy: Structural elucidation relies heavily on spectroscopic methods:
      • NMR (Nuclear Magnetic Resonance): This technique provides detailed information about the carbon and hydrogen framework of the molecule. []
      • Mass Spectrometry: This method helps determine the molecular weight and fragmentation patterns, providing clues about the structure. []

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